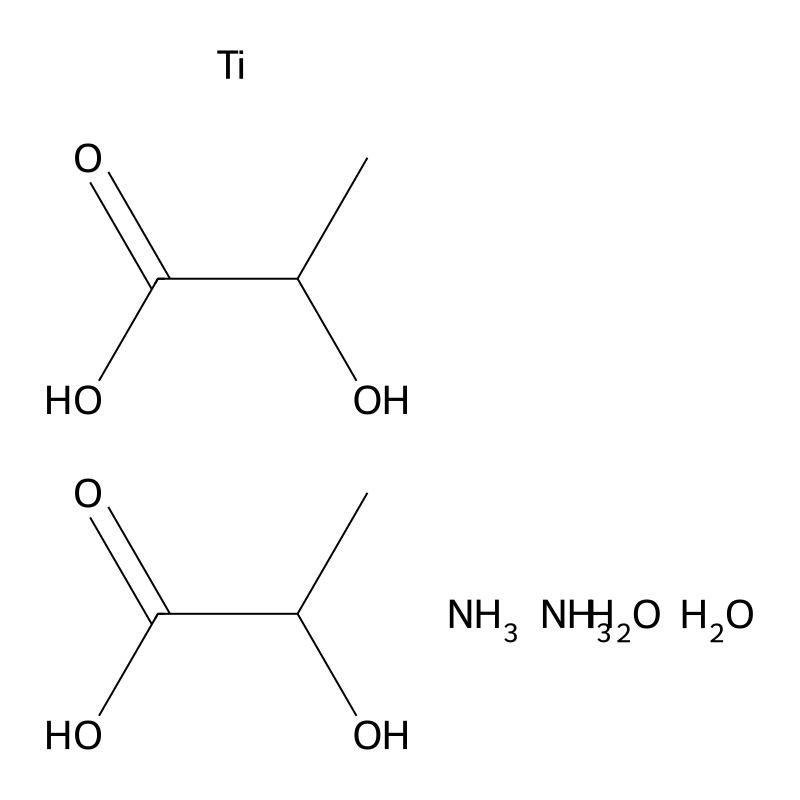Dihydroxybis(ammonium lactato)titanium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Titanium Dioxide Nanomaterials
DHLAT serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. A study published in the journal Microporous and Mesoporous Materials demonstrates the use of DHLAT to prepare TiO₂/WO₃ (tungsten trioxide) nanofibers applicable in photocatalysis. This research highlights the potential of DHLAT-derived nanofibers for applications in degradation of pollutants or generation of clean energy through photocatalytic reactions [].
Synthesis of Functional Dyes and Sensors
DHLAT can be employed as a reactant to synthesize complexes with various organic molecules, leading to the development of functional materials. For instance, research published in Sensors and Actuators B: Chemical describes the synthesis of a complex with pyrocatechol violet using DHLAT. This complex exhibits colorimetric response towards fluoride (HF) ions, making it a potential candidate for a simple and selective sensor for fluoride detection [].
Precursor for Mesoporous Silica with Titania Nanoparticles
DHLAT's ability to deliver titanium makes it a suitable precursor for synthesizing mesoporous silica loaded with titania nanoparticles. A study in the Journal of Materials Chemistry details this approach, where DHLAT is used to create mesoporous silica frameworks embedded with titania nanoparticles. These materials exhibit promising photocatalytic activity, suggesting potential applications in areas like pollutant degradation or hydrogen generation [].
Dihydroxybis(ammonium lactato)titanium is an inorganic compound with the molecular formula and a molecular weight of approximately 298.115 g/mol. This compound is typically found as a 50% w/w aqueous solution and is recognized for its role as a catalyst in various organic reactions, particularly in esterification and polymerization processes. The compound contains titanium in the +4 oxidation state, coordinated with two lactate anions and two hydroxyl groups, which contribute to its unique chemical properties and reactivity .
- The mechanism of action for dihydroxybis(ammonium lactato)titanium(IV) is not well-defined due to limited research.
- Given its water solubility and the presence of titanium(IV), it might act as a precursor for depositing titanium oxide (TiO2) nanoparticles, which have various applications in catalysis, photovoltaics, and other fields.
- Safety data sheets (SDS) for this compound are available from chemical suppliers [, ].
- Consult these resources for specific information on hazards associated with handling and storage.
- In general, titanium compounds are considered to have low to moderate toxicity [].
- However, proper handling procedures to minimize dust inhalation and contact with skin and eyes are always recommended.
Limitations and Future Research
Research on dihydroxybis(ammonium lactato)titanium(IV) appears to be in its early stages. More investigation is needed to understand its:
- Synthesis routes and reaction pathways
- Detailed physical and chemical properties
- Potential applications in various scientific fields
The synthesis of dihydroxybis(ammonium lactato)titanium typically involves the reaction of titanium(IV) oxide or titanium(IV) chloride with ammonium lactate in an aqueous solution. The process generally includes the following steps:
- Preparation of Ammonium Lactate: Ammonium lactate can be synthesized by neutralizing lactic acid with ammonium hydroxide.
- Reaction: Titanium(IV) oxide or chloride is added to the ammonium lactate solution under controlled conditions (temperature and pH).
- Stirring and Heating: The mixture is stirred and gently heated to facilitate the formation of the dihydroxybis(ammonium lactato)titanium complex.
- Purification: The resulting solution may be filtered and concentrated to obtain the desired concentration of the compound .
Dihydroxybis(ammonium lactato)titanium has several applications across various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
- Nanomaterials: Due to its ability to decompose into anatase nanocrystals, it finds applications in producing titanium dioxide nanoparticles for photocatalytic applications.
- Biomedical: Its biocompatibility suggests potential uses in medical devices and drug delivery systems .
Dihydroxybis(ammonium lactato)titanium shares similarities with other titanium-based compounds but exhibits unique characteristics due to its specific coordination environment. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Titanium(IV) Oxide | TiO₂ | Commonly used as a pigment; exists in multiple phases (anatase, rutile) |
| Titanium(IV) Chloride | TiCl₄ | A precursor for titanium compounds; highly reactive |
| Titanium(IV) Isopropoxide | Ti(OiPr)₄ | Used in sol-gel processes for creating titanium dioxide films |
| Dihydroxybis(lactic acid) titanium | C₆H₁₈O₈Ti | Similar structure but lacks ammonium groups; different reactivity |
Dihydroxybis(ammonium lactato)titanium's unique combination of hydroxyl groups and ammonium lactate ligands enhances its catalytic properties compared to other titanium compounds . Its specific reactivity patterns make it particularly valuable in organic synthesis applications.








